

Hydrolysis of maleic anhydride in copolymerization with acrylic acid

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Compound of Interest

Compound Name: *Furan-2,5-dione;prop-2-enoic acid*

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An In-depth Technical Guide on the Hydrolysis of Maleic Anhydride in Copolymerization with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of maleic anhydride during its copolymerization with acrylic acid. This process is critical in the synthesis of poly(acrylic acid-co-maleic acid) (PAA-MA), a copolymer with significant applications in drug delivery, biomaterials, and other industrial fields. Understanding and controlling the hydrolysis of the maleic anhydride monomer is paramount to achieving desired copolymer properties and performance.

Introduction

Maleic anhydride is a versatile monomer used in the production of a wide range of polymers.^[1] In aqueous copolymerization with monomers like acrylic acid, maleic anhydride is susceptible to hydrolysis, a reaction that opens the anhydride ring to form maleic acid.^{[1][2]} This conversion from a cyclic anhydride to a dicarboxylic acid significantly impacts the copolymerization kinetics and the final properties of the resulting polymer, such as its charge density, solubility, and chelating ability.^[3]

Hydrolysis of Maleic Anhydride: Mechanism and Kinetics

The hydrolysis of maleic anhydride is a rapid reaction in the presence of water, proceeding through a nucleophilic addition mechanism where water attacks one of the carbonyl carbons of the anhydride ring.^[2] This is followed by a proton transfer to yield maleic acid.^[2]

Factors Influencing Hydrolysis

Several factors influence the rate of maleic anhydride hydrolysis:

- **Temperature:** The rate of hydrolysis increases significantly with temperature.
- **pH:** The reaction is catalyzed by both acids and bases. In the context of copolymerization with acrylic acid, the acidic nature of the monomer mixture can influence the hydrolysis rate.
- **Relative Humidity:** In the solid state, maleic anhydride hydrolysis is dependent on the relative humidity of the environment. Complete hydrolysis can occur in a matter of hours at high humidity (96%), while no significant hydrolysis is observed at lower humidity levels (50%).^[4]

Quantitative Data on Hydrolysis

The hydrolysis of maleic anhydride in a neutral aqueous solution follows first-order kinetics. The rate constants and half-lives at different temperatures are summarized in the table below.

Temperature (°C)	First-Order Rate Constant (s ⁻¹)	Half-Life (minutes)
0	0.00348	3.32
25.1	0.03140	0.37

Source: PubChem CID 7923^[5]

Experimental Protocols

This section details a typical experimental protocol for the free-radical copolymerization of acrylic acid and maleic anhydride in an aqueous solution.

Materials

- Acrylic Acid (AA), distilled

- Maleic Anhydride (MA)
- Potassium persulfate (KPS) or Ammonium persulfate, initiator
- Sodium hydrosulfite, reducer (optional)
- Deionized water, solvent

Synthesis of Poly(acrylic acid-co-maleic acid)

- **Monomer Solution Preparation:** In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve a specific weight ratio of maleic anhydride to acrylic acid (e.g., 1:2) in deionized water.^[6]
- **Initiator and Reducer Preparation:** Prepare separate aqueous solutions of the initiator (e.g., 4.0% of the total monomer weight) and a reducer if used (e.g., 1.9% of the total monomer weight).^[6]
- **Polymerization:**
 - Heat the monomer solution to the desired reaction temperature (e.g., 90°C) under a nitrogen atmosphere.^[6]
 - Add the initiator solution to the reaction mixture.
 - Maintain the reaction at the set temperature for a specified duration (e.g., 1 hour).^[6]
- **Purification:** The resulting copolymer solution can be purified by methods such as dialysis to remove unreacted monomers and initiator residues.
- **Drying:** The purified copolymer can be obtained as a solid by evaporating the water under vacuum.

Analytical Methods for Characterization

Several analytical techniques are employed to characterize the resulting copolymer and to quantify the extent of maleic anhydride hydrolysis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the copolymer.

- Maleic Anhydride: Shows characteristic strong absorption bands for the anhydride carbonyl groups in the region of $1770\text{--}1820\text{ cm}^{-1}$.[\[7\]](#)
- Maleic Acid: The presence of carboxylic acid functional groups from hydrolyzed maleic anhydride is indicated by a peak around 1700 cm^{-1} .[\[8\]](#)
- Poly(acrylic acid-co-maleic acid): The spectrum will exhibit peaks corresponding to both the carboxylic acid groups of the acrylic acid units and the hydrolyzed maleic acid units.

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the structure of the copolymer.

- Maleic Anhydride: The two equivalent protons on the double bond typically show a singlet at around 7.0 ppm.
- Maleic Acid: The protons on the double bond of maleic acid appear at a different chemical shift, often around 6.3 ppm.
- Copolymer: The ^1H NMR spectrum of the copolymer will show broad peaks corresponding to the polymer backbone protons. The presence of peaks from both maleic anhydride and maleic acid units can be used to determine the degree of hydrolysis. The maleic protons in the copolymer backbone are typically observed between 3.3 and 4.0 ppm.[\[9\]](#)

High-Performance Liquid Chromatography (HPLC)

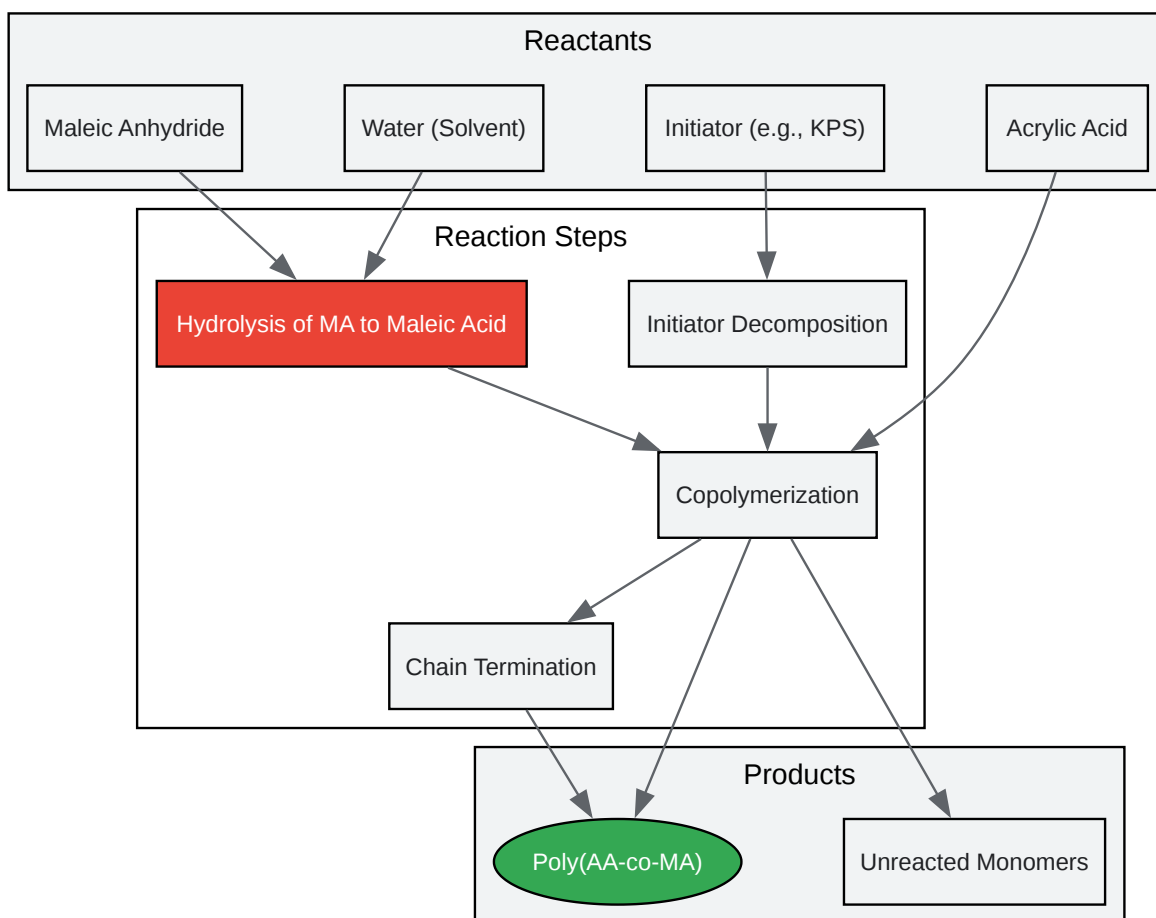
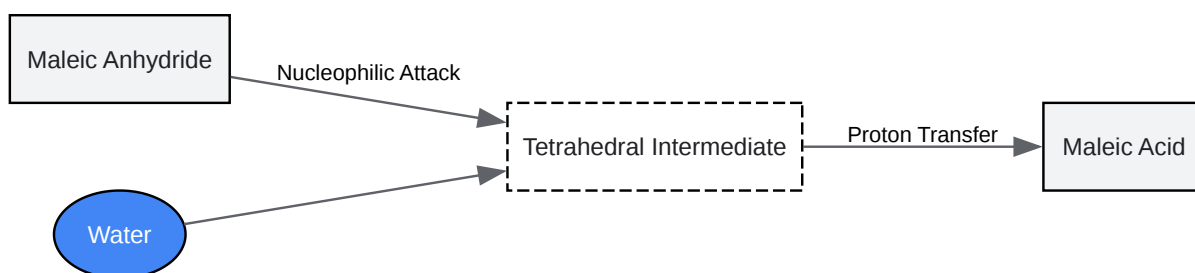
HPLC can be used to separate and quantify the amounts of unreacted maleic anhydride and maleic acid in the reaction mixture. A common method involves using a C18 column with a mobile phase of dilute phosphoric acid in methanol and UV detection at 214 nm.[\[6\]](#)[\[10\]](#)

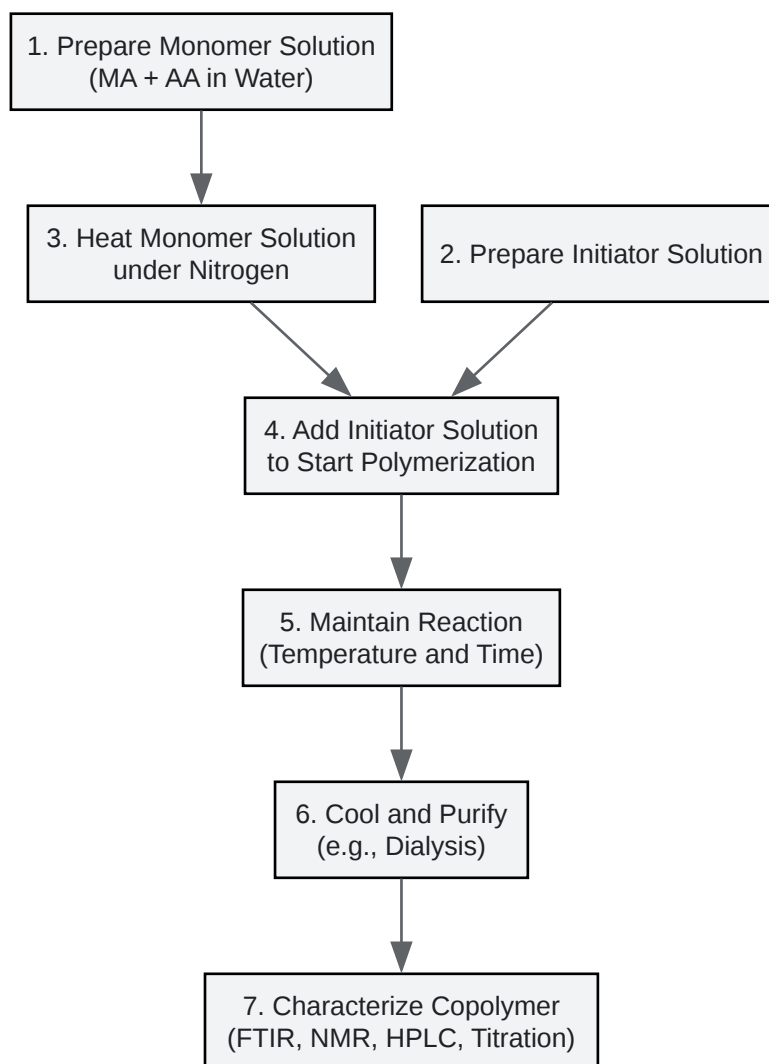
Potentiometric Titration

Potentiometric titration is a reliable method to determine the acid content of the copolymer, which can be correlated to the degree of maleic anhydride hydrolysis. The copolymer is dissolved in a suitable solvent and titrated with a standardized base. This method can specifically quantify the maleic acid content in the presence of unreacted maleic anhydride by using a tertiary amine as the titrant in an anhydrous solvent system, as tertiary amines do not react with anhydrides.[\[11\]](#)

Visualizations

Signaling Pathways and Experimental Workflows





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